5-溴-2-甲基-4-苯基-1,3-噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

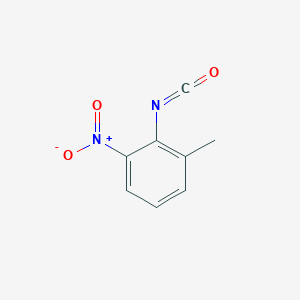

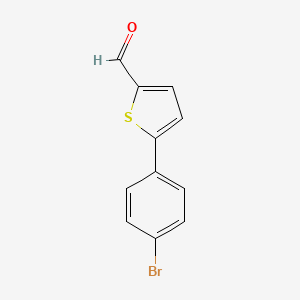

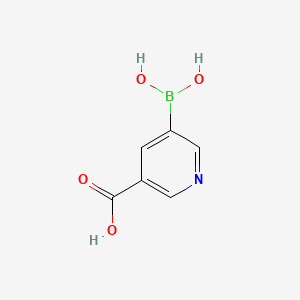

The compound 5-Bromo-2-methyl-4-phenyl-1,3-thiazole is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen within a five-membered ring structure. Thiazoles are known for their diverse applications in medicinal chemistry and as intermediates in organic synthesis. The presence of a bromine atom and a phenyl group in the compound suggests potential reactivity and utility in further chemical transformations .

Synthesis Analysis

The synthesis of thiazole derivatives often involves cyclization reactions and the use of halogens for further functionalization. For instance, the reaction of N-(5-chloropyridin-2-yl)-N'N'-dialkylthioureas with phenacyl bromides yields trisubstituted thiazoles, indicating a method that could potentially be adapted for the synthesis of 5-Bromo-2-methyl-4-phenyl-1,3-thiazole . Additionally, bromination of 4-substituted thiazolylhydrazones has been shown to lead to the formation of 5-halo derivatives, which could be a relevant step in the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be characterized using various spectroscopic techniques. For example, the crystal structure of 2-Bromo-4-phenyl-1,3-thiazole, a related compound, shows that the thiazole and phenyl rings are inclined at a small angle, suggesting a planar geometry that could be similar in 5-Bromo-2-methyl-4-phenyl-1,3-thiazole . The crystal structure of other thiazole derivatives, such as 5-(5-bromo-2-thienyl)-1-(phenyl)-3-phenyl-2-pyrazoline, has been confirmed by X-ray diffraction studies, which could also be applied to determine the structure of 5-Bromo-2-methyl-4-phenyl-1,3-thiazole .

Chemical Reactions Analysis

Thiazole derivatives participate in various chemical reactions, often acting as intermediates or reactants. The presence of a bromine atom in the 5-Bromo-2-methyl-4-phenyl-1,3-thiazole molecule suggests potential for nucleophilic substitution reactions, as seen in the bromination of thiazolylhydrazones . Additionally, the compound could potentially undergo reactions with phenacyl bromides, as demonstrated by the synthesis of related thiazole compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be inferred from related compounds. For example, the crystal packing of 2-Bromo-4-phenyl-1,3-thiazole exhibits short intermolecular S⋯Br contacts, which could also be expected in 5-Bromo-2-methyl-4-phenyl-1,3-thiazole . The IR spectrum of related compounds provides information on functional group vibrations, such as C-H and C=C aromatic bond stretchings, which are likely to be present in 5-Bromo-2-methyl-4-phenyl-1,3-thiazole as well . The molecular cocrystals of related thiazole derivatives demonstrate hydrogen bonding and π-π interactions, which could influence the solubility and melting point of 5-Bromo-2-methyl-4-phenyl-1,3-thiazole .

科学研究应用

杂环化合物合成

5-溴-2-甲基-4-苯基-1,3-噻唑是噻唑家族的一部分,是一种众所周知的五元杂环化合物。由于其反应性和多功能性,它被用作合成各种杂环化合物的构建块。这包括形成像吡唑咪唑啉、螺环吡喃和其他复杂杂环化合物的结构。噻唑衍生物的独特性能够创造出具有广泛生物活性的多样化分子(Gomaa & Ali, 2020; Leoni et al., 2014)。

药物化学

在药物化学领域,像5-溴-2-甲基-4-苯基-1,3-噻唑这样的噻唑衍生物具有重要意义。由于其广泛的药理活性,它们经常被整合到新型治疗剂的设计中。这包括抗微生物、抗炎和神经保护等性质。噻唑骨架的多功能性和治疗潜力使其成为药物发现和开发中的宝贵资产(Kumawat, 2017; Kashyap et al., 2018)。

药物应用

噻唑衍生物是制药行业的基石。它们是几种强效药理活性分子的一部分,如抗微生物、抗病毒和抗肿瘤药物。在不同位置修饰噻唑环的能力允许生成具有强效抗菌活性的新分子,展示了噻唑在合成具有较少副作用的药物中的重要性(Abdurakhmanova et al., 2018; Sharma et al., 2019)。

生物潜力

噻唑核,是5-溴-2-甲基-4-苯基-1,3-噻唑的一部分,已经展示出显著的生物潜力。这包括广泛的生物活性,如抗疟疾、抗菌和抗炎性质。在药物化学中对噻唑衍生物的持续探索为发现具有先进作用方式的新型药物分子铺平了道路(ArunlalV. et al., 2015; Mohanty et al., 2021)。

属性

IUPAC Name |

5-bromo-2-methyl-4-phenyl-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNS/c1-7-12-9(10(11)13-7)8-5-3-2-4-6-8/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBIVQJKFCJWQSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)Br)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394216 |

Source

|

| Record name | 5-bromo-2-methyl-4-phenyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-methyl-4-phenyl-1,3-thiazole | |

CAS RN |

78502-81-5 |

Source

|

| Record name | 5-bromo-2-methyl-4-phenyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol](/img/structure/B1273514.png)

![1H-Indene-1,3(2H)-dione, 2-[3-(4-bromophenyl)-1-oxo-2-propenyl]-](/img/structure/B1273519.png)

![4-allyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273520.png)